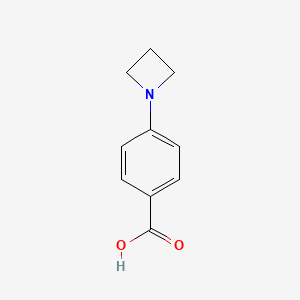

![molecular formula C9H10N4O B2493150 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide CAS No. 21755-37-3](/img/structure/B2493150.png)

2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide often involves multi-step reaction sequences. A notable example is the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence, ending with a condensation reaction. This process yields compounds characterized by 1D and 2D NMR spectroscopic analyses and high-resolution mass spectrometry (HRMS) (Evrard et al., 2022). Other synthesis methods include one-pot reactions utilizing the Ortoleva-King reaction for a broad range of imidazo[1,2-a]pyridines, showing the efficiency and versatility of these synthetic approaches (Stasyuk et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridin-2-yl family, including acetohydrazide derivatives, reveals a mixture of conformers. For instance, N-acylhydrazones display syn-periplanar (sp E) and anti-periplanar (ap E) conformations, with sp E being the major form in most cases. Such structural diversity is crucial for understanding the chemical behavior and potential applications of these compounds (Evrard et al., 2022).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, contributing to their broad applicability. These include the formation of C-N, C-O, and C-S bonds through transition-metal-free three-component reactions, highlighting their potential for constructing complex molecular architectures with diverse functional groups (Cao et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. These properties are essential for determining the compound's suitability for specific applications, including materials science and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and functional group compatibility, are crucial for their application in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable intermediates in the synthesis of more complex molecules. For example, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines showcases their utility in synthesizing carbonyl derivatives, important substrates in organic synthesis (Wang et al., 2015).

Applications De Recherche Scientifique

Heterocyclic Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its versatility in medicinal chemistry, serving as a core structure for developing bioactive molecules. A comprehensive review by Garrido et al. (2021) highlights the significance of imidazo[1,2-b]pyridazine, a related heterocyclic nucleus, emphasizing its role in generating various therapeutic agents, including successful kinase inhibitors like ponatinib. This underscores the resurgence in exploring derivatives for potential medical applications, reflecting the structural and functional versatility of imidazo[1,2-a]pyridin-2-yl derivatives (Garrido et al., 2021).

Synthetic and Biological Applications

Kobak and Akkurt (2022) delve into the synthetic advancements and applications of imidazo[1,2-a]pyrimidine and its derivatives, highlighting their use in biological activities and secondary applications like corrosion inhibition. This review from 2000 to 2021 signifies the broad applicability of imidazo[1,2-a] derivatives in both chemical and biological research domains, suggesting a similar potential for 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide derivatives (Kobak & Akkurt, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurological function and inflammatory responses.

Mode of Action

It’s likely that the compound interacts with its targets through covalent bonding , leading to inhibition of the target enzymes’ activity .

Biochemical Pathways

Given its potential inhibitory effects on ache, bche, and lox , it may impact cholinergic signaling and lipid metabolism pathways.

Result of Action

Inhibition of ache, bche, and lox could potentially lead to changes in neurological function and inflammatory responses .

Analyse Biochimique

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide belongs, can undergo various radical reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Cellular Effects

Related compounds have been shown to have potent anti-inflammatory effects in cellular models

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo various radical reactions . These reactions could potentially lead to changes in gene expression or enzyme activity .

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNWRPRNMPQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)

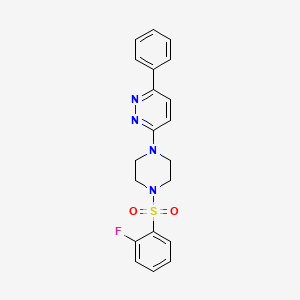

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

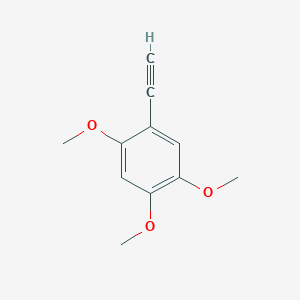

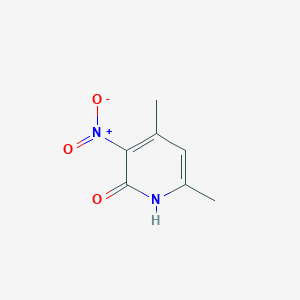

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)